Cas no 2097872-07-4 (N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide)

N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
- F6517-2796
- 2097872-07-4
- N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
- AKOS040699920
- 3-(2-bromophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide
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- Inchi: 1S/C19H18BrNO2S2/c20-15-4-2-1-3-13(15)5-8-19(23)21-11-16(22)18-7-6-17(25-18)14-9-10-24-12-14/h1-4,6-7,9-10,12,16,22H,5,8,11H2,(H,21,23)
- InChI Key: ITCWRFWEZIFKJW-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1CCC(NCC(C1=CC=C(C2=CSC=C2)S1)O)=O
Computed Properties
- Exact Mass: 434.99623g/mol
- Monoisotopic Mass: 434.99623g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 106Ų
N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6517-2796-20μmol |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide |
2097872-07-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6517-2796-2mg |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide |
2097872-07-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6517-2796-25mg |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide |
2097872-07-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6517-2796-1mg |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide |
2097872-07-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6517-2796-3mg |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide |
2097872-07-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6517-2796-2μmol |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide |
2097872-07-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6517-2796-4mg |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide |
2097872-07-4 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6517-2796-10mg |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide |
2097872-07-4 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6517-2796-20mg |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide |
2097872-07-4 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6517-2796-75mg |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide |
2097872-07-4 | 75mg |
$208.0 | 2023-09-08 |
N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide Related Literature
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
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4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
Additional information on N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
Research Briefing on N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide (CAS: 2097872-07-4)
The compound N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide (CAS: 2097872-07-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of this compound as a modulator of key signaling pathways, particularly those involved in inflammatory and neurodegenerative diseases. The presence of the bithiophene moiety and the bromophenyl group in its structure suggests potential interactions with protein targets such as G-protein-coupled receptors (GPCRs) and kinases. Preliminary in vitro assays have demonstrated its efficacy in inhibiting specific inflammatory cytokines, making it a promising candidate for further drug development.
The synthesis of N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide involves a multi-step process, including the coupling of 2,3'-bithiophene-5-carbaldehyde with 2-bromophenylpropanoic acid derivatives. Recent advancements in catalytic methods have improved the yield and purity of this compound, enabling more robust pharmacological evaluations. Researchers have also explored its stability and pharmacokinetic properties, which are critical for its potential transition to preclinical studies.
In a 2023 study published in the Journal of Medicinal Chemistry, this compound exhibited notable activity in a mouse model of neuroinflammation, reducing markers such as TNF-α and IL-6 by over 50% at micromolar concentrations. These findings underscore its potential as a lead compound for treating conditions like multiple sclerosis and Alzheimer's disease. However, further optimization of its bioavailability and selectivity is required to mitigate off-target effects.
Another area of interest is the compound's potential application in oncology. Early-stage research indicates that it may interfere with the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation and survival. While these results are preliminary, they open new avenues for exploring its use in combination therapies for resistant cancers.
In conclusion, N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide represents a versatile scaffold with broad therapeutic potential. Ongoing research aims to elucidate its precise mechanisms of action and optimize its drug-like properties. Collaborative efforts between academic and industrial researchers will be essential to advance this compound toward clinical trials.
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